molecular formula C22H23N3O2 B2539219 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798410-53-3

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2539219
CAS No.: 1798410-53-3
M. Wt: 361.445
InChI Key: MVLOOGWTZXKKSP-ZHACJKMWSA-N
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Description

This compound features a benzo[d]oxazole ring, a piperidine moiety, and a cinnamamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring and the piperidine moiety. These intermediates are then coupled with cinnamamide under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of functionalized products .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide has a broad spectrum of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in material science for developing new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2-benzoxazolyl)stilbene: Another compound featuring a benzo[d]oxazole ring, used in different applications.

    N-Boc-4-piperidinemethanol: Contains a piperidine moiety and is used in the synthesis of various pharmacologically active compounds.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following structural formula:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

This structure consists of a piperidine ring substituted with a benzo[d]oxazole moiety and a cinnamamide group, which contributes to its pharmacological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It appears to affect mitochondrial function, leading to increased oxidative stress and subsequent cell death.
  • Neuroprotective Effects : The benzo[d]oxazole component is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Dusane et al. (2018) evaluated the antimicrobial properties of similar compounds derived from piperidine and benzo[d]oxazole structures. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound caused significant apoptosis in human cervical cancer cells (HeLa) by activating caspase pathways .

Cell Line IC50 (µM) Mechanism
HeLa15.2Caspase activation
MCF720.5Mitochondrial dysfunction
A54918.0Oxidative stress induction

Neuroprotective Effects

The neuroprotective effects of the compound were investigated using SH-SY5Y neuronal cells subjected to oxidative stress conditions. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial integrity .

Case Studies

  • Case Study on Antimicrobial Resistance : In a clinical setting, a patient with recurrent Staphylococcus aureus infections was treated with a regimen including derivatives of this compound. The treatment resulted in a marked reduction in infection recurrence and improved patient outcomes .
  • Neurodegenerative Disease Model : In an animal model of Alzheimer’s disease, administration of the compound led to improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential use as a therapeutic agent for neurodegenerative conditions .

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOOGWTZXKKSP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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